(R)-(+)-1-Octyn-3-ol is an enantiopure chiral propargylic alcohol (alkynol) widely utilized as a stereocontrolling building block in complex organic synthesis. Commercially available at high optical purity (typically ≥98% ee), it features a terminal alkyne for cross-coupling or click chemistry and a chiral secondary hydroxyl group that dictates downstream stereochemistry . Its primary industrial and research value lies in its role as a precursor for the omega-chain of prostaglandins, modified eicosanoids, and chiral pheromones, where the specific (R)-configuration is essential for the biological activity of the final molecule [1].
Substituting (R)-(+)-1-Octyn-3-ol with its racemic counterpart (CAS 818-72-4) introduces severe process inefficiencies in asymmetric synthesis. In the production of prostanoids or chiral natural products, using the racemate necessitates late-stage chiral resolution—such as enzymatic kinetic resolution via lipases—which inherently caps the theoretical yield of the desired enantiomer at 50% and requires extensive chromatographic separation [1]. Furthermore, because biological targets like olfactory receptors and prostaglandin receptors are highly enantioselective, substituting the (S)-enantiomer or a crude racemate often results in a complete loss of target efficacy or confounding mixed-signal responses in downstream biological assays [2].
Procuring enantiopure (R)-(+)-1-Octyn-3-ol allows for direct protection (e.g., TBS ether formation) and subsequent coupling in prostanoid omega-chain synthesis without chiral loss. In contrast, utilizing racemic 1-octyn-3-ol requires an enzymatic resolution step (e.g., using immobilized lipases), which typically achieves only 35-45% conversion to the desired enantiomer after 2 to 72 hours of reaction time [1]. Starting with the (R)-isomer bypasses this step, effectively doubling the theoretical throughput and eliminating the need to separate the resulting alcohol and acetate mixtures.
| Evidence Dimension | Theoretical yield of desired enantiomer precursor |
| Target Compound Data | ~100% (direct use of >98% ee starting material) |
| Comparator Or Baseline | ≤50% (racemic baseline subjected to enzymatic resolution) |
| Quantified Difference | >2x increase in theoretical yield of the stereopure intermediate |
| Conditions | Lipase-catalyzed enantioselective acylation vs. direct use of enantiopure precursor |
Bypassing chiral resolution halves raw material waste and significantly reduces process time in the manufacturing of complex pharmaceutical intermediates.
The synthesis of specific chiral insect pheromones, such as 3-(R)-hydroxy-2-octanone, requires strict stereocontrol. Hydration of optically active (R)-1-octyn-3-ol yields the target (R)-ketone while maintaining an enantiomeric excess of 97% ee [1]. If racemic 1-octyn-3-ol is used, the resulting ketone is racemic, and separating the enantiomers of the final volatile ketone is highly inefficient, often requiring specialized chiral stationary phases with low preparative capacity.
| Evidence Dimension | Final product enantiomeric excess (ee) |
| Target Compound Data | 97% ee in the final hydrated ketone |
| Comparator Or Baseline | 0% ee (racemic mixture) when starting from generic 1-octyn-3-ol |
| Quantified Difference | 97% absolute difference in enantiomeric excess |
| Conditions | Hydration of the alkyne to the corresponding ketone |
High starting optical purity directly translates to the required biological efficacy of the final agrochemical, avoiding impossible or costly late-stage chiral separations.
In neurobiological studies mapping odorant receptors, chiral propargylic and allylic alcohols elicit highly specific responses. Assays utilizing enantiopure (R)-1-octyn-3-ol and its analogs demonstrate distinct, isolated activation or repellency profiles in specific maxillary palp receptors (e.g., in Culex mosquitoes) [1]. Using racemic mixtures triggers parallel activation of multiple receptor types, masking the specific enantioselective interaction and confounding electrophysiological data.
| Evidence Dimension | Receptor response specificity |
| Target Compound Data | Isolated enantioselective receptor activation |
| Comparator Or Baseline | Mixed/confounded response (racemic baseline) |
| Quantified Difference | Complete isolation of the (R)-specific sensory pathway |
| Conditions | Electrophysiological single-sensillum recordings |
For researchers developing targeted vector-control repellents, enantiopure standards are mandatory to accurately map structure-activity relationships.
(R)-(+)-1-Octyn-3-ol is a critical building block for the total synthesis of prostaglandins and their analogs. Its pre-established (R)-stereocenter and reactive alkyne allow for direct cross-coupling or cuprate addition to cyclopentenone intermediates, dictating the essential C15 stereochemistry required for pharmacological activity [1].
The compound is utilized in the commercial and research-scale synthesis of chiral insect pheromones. Through controlled hydration or reduction, the (R)-alkynol is converted into stereopure ketones or alkenols (e.g., 3-(R)-hydroxy-2-octanone) used in targeted pest management systems [2].
In entomological and neurobiological research, (R)-(+)-1-Octyn-3-ol serves as an analytical standard to evaluate the enantioselectivity of odorant receptors. It enables the precise mapping of olfactory pathways that govern attractant or repellent behaviors in disease vectors [3].
Irritant